6-(ethylamino)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(ethylamino)nicotinic acid is a chemical compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . . This compound is characterized by the presence of an ethylamino group attached to the pyridine ring at the 6th position and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylamino)nicotinic acid typically involves the reaction of 6-chloronicotinic acid with ethylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the ethylamino group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(ethylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
6-(ethylamino)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(ethylamino)nicotinic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar structure but lacks the ethylamino group.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar structure but with the carboxylic acid group at the 4th position.
Uniqueness
6-(ethylamino)nicotinic acid is unique due to the presence of the ethylamino group, which can significantly alter its chemical and biological properties compared to other pyridinecarboxylic acids .
Properties
IUPAC Name |
6-(ethylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-9-7-4-3-6(5-10-7)8(11)12/h3-5H,2H2,1H3,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLJJCXFXNLGDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.